molecular formula C17H26INO3 B13561056 Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13561056
M. Wt: 419.3 g/mol
InChI Key: GBSVTAAUWUYVCC-UHFFFAOYSA-N
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Description

Tert-butyl 6-({3-iodobicyclo[111]pentan-1-yl}methyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the iodide and other substituents. Reaction conditions may vary, but common methods include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through or other ring-closing techniques.

    Introduction of the iodide group: This step often involves halogenation reactions using reagents such as iodine or iodoform.

    Final assembly: The final steps involve coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under conditions that may include the use of catalysts and protecting groups to ensure selectivity and yield.

Chemical Reactions Analysis

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodide group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability or specific electronic characteristics.

    Biological studies: The compound can be used as a probe or a building block in the study of biological systems, helping to elucidate mechanisms of action or interactions at the molecular level.

Mechanism of Action

The mechanism by which Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, characterized by the presence of a tert-butyl group, an oxa linkage, and an azaspiro framework, suggests various biological activities and interactions with molecular targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H26INO3
Molecular Weight419.3 g/mol
IUPAC Nametert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
InChIInChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I

Synthesis Overview

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of Bicyclo[1.1.1]pentane Core : Achieved through ring-closing techniques.
  • Introduction of Iodide Group : Utilizes halogenation reactions.
  • Final Assembly : Coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under controlled conditions to ensure selectivity and yield .

The biological activity of this compound is primarily explored in the context of medicinal chemistry. The compound is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity through binding interactions, which can lead to therapeutic effects .

Interaction Studies

Research indicates that compounds with similar structures have shown promise in drug development, particularly for neurological and metabolic disorders. Interaction studies focus on binding affinities to various biological targets, providing insights into the compound's mechanism of action and therapeutic potential .

Potential Applications in Drug Development

Several studies have highlighted the potential applications of this compound in drug development:

  • Neurological Disorders : Compounds similar to this have been explored for their neuroprotective effects.
  • Metabolic Disorders : Investigations into how this compound may influence metabolic pathways are ongoing.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds provides insight into its unique properties and potential applications:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamateBicyclo[1.1.1]pentane core with amino groupDifferent reactivity due to amino functionalization
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamateContains an ethynyl groupDifferent coupling reactivity due to ethynyl presence

The uniqueness of this compound lies in its specific combination of functional groups and resulting properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3

InChI Key

GBSVTAAUWUYVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I

Origin of Product

United States

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